gamma-Tocopherol

Inflammation COX-2 Inhibition Prostaglandin E2

gamma-Tocopherol is the major dietary form of vitamin E in the US , yet it is often overshadowed by alpha-tocopherol, the primary form in supplements and tissues. This homolog possesses a distinct chemical structure, with an unsubstituted C5 position on its chromanol ring, which dictates a unique biological profile.

Molecular Formula C28H48O2
Molecular Weight 416.7 g/mol
CAS No. 54-28-4
Cat. No. B030145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Tocopherol
CAS54-28-4
Synonyms(2R)-3,4-Dihydro-2,7,8-Trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol;  (+)- 2,7,8-Trimethyl-(7-methyl-d3)-2-(4,8,12-trimethyltridecyl)_x000B_-6-chromanol;  (+)-γ-Tocopherol;  (2R,4’R,8’R)-γ-Tocopherol;  (R,R,R)-γ_x000B_-Tocopherol;  D-γ-Tocopher
Molecular FormulaC28H48O2
Molecular Weight416.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O
InChIInChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1
InChIKeyQUEDXNHFTDJVIY-DQCZWYHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility128 mg/mL

Why gamma-Tocopherol (CAS 54-28-4) Demands a Distinct Scientific Sourcing Strategy


gamma-Tocopherol is the major dietary form of vitamin E in the US [1], yet it is often overshadowed by alpha-tocopherol, the primary form in supplements and tissues [2]. This homolog possesses a distinct chemical structure, with an unsubstituted C5 position on its chromanol ring, which dictates a unique biological profile. It is well-absorbed, metabolized to the bioactive gamma-CEHC, and accumulates in tissues [3]. Crucially, its biological activities diverge significantly from alpha-tocopherol, particularly regarding anti-inflammatory mechanisms and its ability to trap reactive nitrogen species [4].

Avoiding the Pitfalls of Interchanging Vitamin E Homologs for Targeted Research


A generic substitution with alpha-tocopherol is scientifically invalid for studies focused on inflammation, nitrative stress, or cancer biology. The mechanisms of action are fundamentally different: gamma-tocopherol and its metabolite inhibit cyclooxygenase-2 (COX-2) activity directly, a property not shared by alpha-tocopherol [1]. Furthermore, gamma-tocopherol is a unique scavenger of reactive nitrogen species, forming a stable 5-nitro adduct, a reaction alpha-tocopherol cannot perform [2]. In vivo, gamma-tocopherol, but not alpha-tocopherol, reduces key pro-inflammatory eicosanoids [3]. Procurement decisions must therefore be based on the specific, quantifiable endpoints of the study, as the following evidence demonstrates.

Quantifiable Differentiation of gamma-Tocopherol (CAS 54-28-4) from Alpha-Tocopherol


gamma-Tocopherol is a Direct COX-2 Inhibitor, Unlike Alpha-Tocopherol

In a direct comparison, gamma-tocopherol (γT) potently inhibits COX-2-mediated PGE2 synthesis, while alpha-tocopherol (αT) shows minimal to no effect. γT demonstrated an IC50 of 7.5 µM in RAW264.7 macrophages and 4 µM in A549 human epithelial cells. In contrast, αT at 50 µM only reduced PGE2 by 25% in macrophages and had no effect in epithelial cells [1]. This inhibition is independent of antioxidant activity, indicating a specific enzyme interaction [2].

Inflammation COX-2 Inhibition Prostaglandin E2

In Vivo Suppression of Pro-Inflammatory Eicosanoids by gamma-Tocopherol

In a carrageenan-induced inflammation model in Wistar rats, gamma-tocopherol (γT) at 33 mg/kg significantly reduced PGE2 and LTB4 synthesis at the site of inflammation. Alpha-tocopherol (αT) at an equivalent dose (33 mg/kg) had no significant effect on these pro-inflammatory mediators. γT at 100 mg/kg also reduced TNF-alpha by 65% (P=0.069) [1].

In Vivo Inflammation Eicosanoids Leukotriene B4

Concentration-Dependent Divergence in Antioxidant Efficacy in Lipid Systems

The relative antioxidant efficacy of gamma-tocopherol (γT) and alpha-tocopherol (αT) is concentration-dependent. In bulk corn oil, αT showed maximum activity at 100 ppm but had a pro-oxidant effect at ≥250 ppm. γT reached maximum activity at 250-500 ppm and did not exhibit any pro-oxidant activity. γT showed less activity at 100 ppm but superior activity at higher concentrations [1].

Antioxidant Chemistry Lipid Oxidation Pro-oxidant Effects

Superior Tumor Growth Inhibition by gamma-Tocopherol in Mammary Carcinogenesis

In an August-Copenhagen Irish (ACI) rat model of estrogen-mediated mammary cancer, dietary administration of 0.2% gamma-tocopherol (γT) for 30 weeks reduced mammary tumor volume by 60% (P < 0.01). In the same study, 0.2% alpha-tocopherol (αT) had no significant effect on tumor growth [1]. This aligns with the failure of αT in human cancer prevention trials [2].

Cancer Prevention Mammary Tumor Estrogen-Mediated Carcinogenesis

Quantified Potency Advantage in Platelet Aggregation and Thrombogenesis

In a study with Sprague-Dawley rats, both alpha- and gamma-tocopherol (100 mg/kg/day for 10 days) decreased platelet aggregation and delayed time to occlusive thrombus formation (p < 0.05 vs control). However, the effects of gamma-tocopherol were significantly more potent than those of alpha-tocopherol (p < 0.05) [1].

Thrombosis Platelet Aggregation Arterial Thrombus

Key Application Scenarios for gamma-Tocopherol (CAS 54-28-4) Based on Evidence


Investigating Non-Antioxidant Anti-Inflammatory Mechanisms

Researchers studying inflammation should prioritize γT over αT due to its unique and potent inhibition of COX-2 activity (IC50 4-7.5 µM in vitro) and its proven ability to reduce pro-inflammatory eicosanoids like PGE2 and LTB4 in vivo at 33 mg/kg, effects not observed with αT [1] [2].

Lipid Stabilization in Industrial Food and Cosmetic Formulations

Formulators seeking a robust antioxidant for oils or emulsions should consider γT. It provides effective stabilization at higher concentrations (250-500 ppm) without the pro-oxidant effects that αT exhibits at ≥250 ppm in bulk oils, offering a wider safety margin [1].

Preclinical Models of Estrogen-Mediated and Other Cancers

Given the 60% reduction in mammary tumor volume with γT versus no effect from αT in an ACI rat model, γT is the superior compound for preclinical cancer prevention studies, particularly those involving estrogen-mediated pathways [1].

Cardiovascular Research Focused on Thrombosis and Platelet Function

For studies of platelet aggregation and thrombogenesis, γT is the preferred compound. While both αT and γT are active, γT has been shown to be significantly more potent in delaying thrombus formation and reducing platelet aggregation in a rat model [1].

Technical Documentation Hub

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